![molecular formula C9H12N4O2S B2578598 N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide CAS No. 2034449-87-9](/img/structure/B2578598.png)
N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known for their rigid, planar structures and significant photophysical properties .
Mecanismo De Acción
Target of Action
The primary targets of N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide are enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs) . These enzymes play a crucial role in various diseases such as cancer, asthma, chronic obstructive pulmonary disease (COPD), and erectile dysfunction .
Mode of Action
this compound interacts with its targets, CDKs and PDEs, by inhibiting their activity . This inhibition results in changes in the cellular processes controlled by these enzymes, potentially leading to therapeutic effects .
Biochemical Pathways
The inhibition of CDKs and PDEs by this compound affects several biochemical pathways. CDKs are involved in cell cycle regulation, and their inhibition can lead to cell cycle arrest, a desirable effect in the treatment of cancer . PDEs play a role in signal transduction by breaking down cyclic nucleotides, and their inhibition can increase the levels of these signaling molecules, affecting various downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action include cell cycle arrest in cancer cells due to CDK inhibition . Additionally, the inhibition of PDEs can lead to increased levels of cyclic nucleotides, affecting various cellular processes .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide are largely influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors
Cellular Effects
This compound has been found to inhibit the proliferation of cancer cells expressing high levels of DDR1 and strongly suppress cancer cell invasion, adhesion, and tumorigenicity . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves multiple binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to inhibit membrane-bound pyrophosphatases (mPPases), enzymes located in the cell membrane of bacteria and archaea .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits excellent thermal stability , and its long-term effects on cellular function have been observed in in vitro or in vivo studies.
Métodos De Preparación
The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide typically involves condensation reactions of aminopyrazoles with various electrophiles such as enaminonitriles, enaminones, and 1,3-diketones . These reactions are carried out under controlled temperatures and often in the presence of solvents like dichloromethane . Industrial production methods may involve optimizing these reactions to achieve higher yields and purity.
Análisis De Reacciones Químicas
N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include concentrated sulfuric acid for oxidation and dichloromethane as a solvent for various reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules due to its versatile reactivity.
Medicine: It is being explored for its potential use in drug discovery, particularly as an antitumor agent.
Comparación Con Compuestos Similares
N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as zaleplon, indiplon, and ocinaplon These compounds share a similar core structure but differ in their substituent groups, leading to variations in their biological activities and applications
Propiedades
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-ylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S/c1-2-5-16(14,15)12-8-6-10-9-3-4-11-13(9)7-8/h3-4,6-7,12H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCSVQWTXFUQCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CN2C(=CC=N2)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
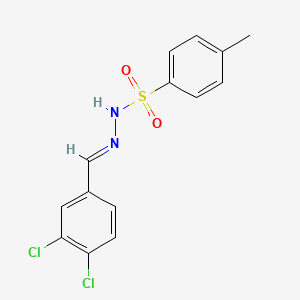
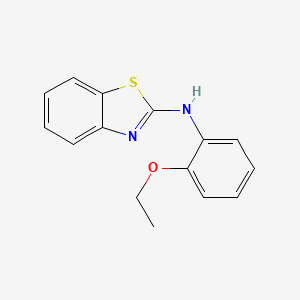
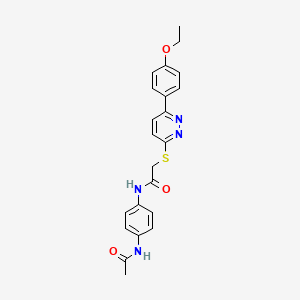

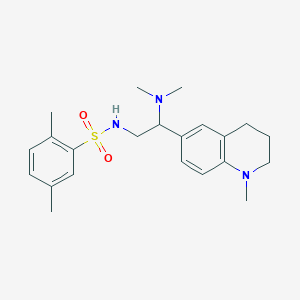

![Methyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2578525.png)
![ethyl 4-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2578526.png)
![methyl 6-chloro-2-{[(2-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate](/img/structure/B2578528.png)
![2-(naphthalen-2-yloxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2578530.png)
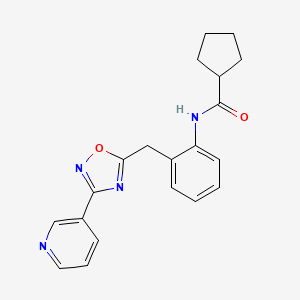
![2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2578533.png)
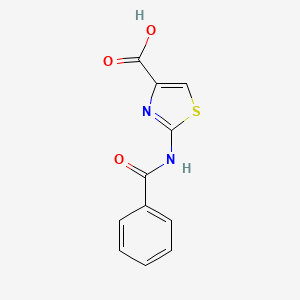
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2578538.png)
